molecular formula C9H10ClNO B14047950 (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanamine

(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanamine

Cat. No.: B14047950
M. Wt: 183.63 g/mol
InChI Key: GBVLLDJEHNRSOS-UHFFFAOYSA-N
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Description

(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanamine: is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of benzofuran, a bicyclic compound consisting of a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanamine typically involves the chlorination of 2,3-dihydrobenzofuran followed by amination. One common method involves the reaction of 2,3-dihydrobenzofuran with a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 7-position.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanamine serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural framework can be modified to create analogs with desired biological activities. Research is ongoing to explore its potential as a therapeutic agent .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various applications .

Mechanism of Action

The mechanism of action of (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanamine is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its amine and benzofuran moieties. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Uniqueness: (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

(7-chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine

InChI

InChI=1S/C9H10ClNO/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7H,4-5,11H2

InChI Key

GBVLLDJEHNRSOS-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=CC=C2Cl)CN

Origin of Product

United States

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